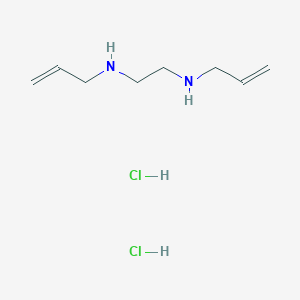

N,N'-Diallyl-1,2-ethanediamine dihydrochloride

Description

Properties

Molecular Formula |

C8H18Cl2N2 |

|---|---|

Molecular Weight |

213.15 g/mol |

IUPAC Name |

N,N'-bis(prop-2-enyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C8H16N2.2ClH/c1-3-5-9-7-8-10-6-4-2;;/h3-4,9-10H,1-2,5-8H2;2*1H |

InChI Key |

RUOJRSVXUFVTNF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNCCNCC=C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diallyl-1,2-ethanediamine dihydrochloride typically involves the reaction of 1,2-ethanediamine with allyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

1,2-ethanediamine+2allyl chloride→N,N’-Diallyl-1,2-ethanediamine+2HCl

The product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of N,N’-Diallyl-1,2-ethanediamine dihydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diallyl-1,2-ethanediamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The allyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

N,N’-Diallyl-1,2-ethanediamine dihydrochloride has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Diallyl-1,2-ethanediamine dihydrochloride involves its interaction with various molecular targets. The allyl groups allow it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry. The exact pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethanediamine derivatives differ primarily in nitrogen substituents and their stereochemistry. Below is a comparative analysis of key analogs:

Physical and Chemical Properties

- Solubility: Dihydrochloride salts (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride) exhibit high water solubility due to ionic character, whereas non-salt analogs (e.g., N,N-dimethyl-N′-ethylethylenediamine) are typically soluble in organic solvents .

- Melting Points : Bulky substituents (e.g., naphthyl groups) increase melting points (e.g., 219–224°C for (1S,2S)-1,2-di-1-naphthyl derivatives) compared to simpler alkyl-substituted compounds .

- Reactivity : Allyl groups in the target compound may enable crosslinking or coordination chemistry, contrasting with aryl-substituted analogs used in stereoselective applications .

Key Differentiators of this compound

- Allyl Functionality : The unsaturated allyl groups may confer unique reactivity in radical or coordination chemistry, distinguishing it from saturated alkyl or aryl analogs.

- Steric vs. Electronic Effects : Compared to bulky naphthyl-substituted derivatives, the allyl groups offer moderate steric hindrance while maintaining electron-rich character for nucleophilic reactions.

Biological Activity

N,N'-Diallyl-1,2-ethanediamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

This compound is a diallyl derivative of ethylenediamine, featuring two allyl groups attached to the nitrogen atoms. Its chemical formula is , and it exists as a dihydrochloride salt. The compound's structure allows for various chemical reactions, which can be harnessed in biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It can act as a ligand for specific receptors or enzymes, modulating their activity. This interaction can lead to several biological effects, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Biological Applications

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, studies involving niosomal formulations containing this compound demonstrated enhanced antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

The compound has also been investigated for its anticancer effects. In one study, it was found to induce apoptosis in cancer cell lines by triggering cell cycle arrest and increasing lactate dehydrogenase (LDH) enzyme activity in treated cells compared to controls . This suggests that this compound may have potential as an anticancer agent.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . These findings point towards its potential use in treating inflammatory diseases.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.